1-(2-(Trifluoromethyl)phenyl)cyclohexan-1-ol
Description
1-(2-(Trifluoromethyl)phenyl)cyclohexan-1-ol is a cyclohexanol derivative featuring a trifluoromethylphenyl substituent at the 1-position of the cyclohexane ring. This structural motif is common in medicinal chemistry, where fluorine substitution often enhances metabolic stability and bioavailability .
Properties
Molecular Formula |
C13H15F3O |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H15F3O/c14-13(15,16)11-7-3-2-6-10(11)12(17)8-4-1-5-9-12/h2-3,6-7,17H,1,4-5,8-9H2 |
InChI Key |
HOPNBXOJIBRLQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Trifluoromethyl)phenyl)cyclohexan-1-ol typically involves the trifluoromethylation of cyclohexanone derivatives. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process generally includes the use of specialized equipment to handle the reactive intermediates and ensure safety during production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Trifluoromethyl)phenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of nucleophiles or electrophiles under controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various alcohols.
Scientific Research Applications
1-(2-(Trifluoromethyl)phenyl)cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-(Trifluoromethyl)phenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to alterations in biochemical pathways and physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Trifluoromethyl vs. Other Functional Groups
Tramadol (1-(m-Methoxyphenyl)-2-(dimethylaminomethyl)-cyclohexan-1-ol)
- Structural Differences: Tramadol contains a methoxyphenyl group and a dimethylaminomethyl side chain, unlike the trifluoromethylphenyl group in the target compound.
- Pharmacological Activity: Tramadol exhibits potent analgesic effects via μ-opioid receptor agonism and serotonin/norepinephrine reuptake inhibition. Notably, it lacks significant respiratory depression, a common side effect of traditional opioids .
- Electronic Effects : The methoxy group (-OCH₃) is electron-donating, contrasting with the electron-withdrawing -CF₃ group, which may alter receptor binding kinetics and metabolic pathways .
2-[3-(Trifluoromethyl)piperidin-1-yl]cyclohexan-1-ol
- Structural Differences : Replaces the phenyl ring with a piperidine moiety containing a -CF₃ group.
Stereochemical and Conformational Considerations
cis- and trans-2-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol (Compounds 19 and 20)
- Synthesis : Prepared via nucleophilic trifluoromethylation, with stereochemistry controlled by reaction conditions .
- Activity : Stereochemistry significantly impacts biological activity. For example, the trans-isomer of tramadol exhibits higher analgesic potency than the cis-isomer due to better conformational alignment with opioid receptors .
Substituent Position and Bioactivity
1-(3-Chlorophenyl)cyclohexanol Derivatives
Comparative Data Table
Key Research Findings
- Electronic Effects: The -CF₃ group in 1-(2-(Trifluoromethyl)phenyl)cyclohexan-1-ol increases acidity of the hydroxyl group (pKa ~10–12) compared to non-fluorinated analogues (pKa ~15–16), influencing solubility and hydrogen-bonding capacity .
- Stereoselective Synthesis : As demonstrated in , trifluoromethylation reactions are highly sensitive to steric and electronic conditions, enabling precise control over cis/trans isomer ratios .
- Pharmacological Optimization: Tramadol’s success highlights the importance of balancing substituent electronics (e.g., -OCH₃ for receptor affinity) and side-chain modifications (e.g., dimethylaminomethyl for dual mechanism of action) .
Biological Activity
1-(2-(Trifluoromethyl)phenyl)cyclohexan-1-ol is a compound of interest due to its unique structural features and potential biological activities. This article reviews its biological activity, including anti-inflammatory, cytotoxic, and other pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a phenyl ring, which is known to enhance biological activity through various mechanisms. The presence of this group can influence the compound's interaction with biological targets, affecting its potency and efficacy.
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives containing the trifluoromethyl group can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The IC50 values for related compounds suggest that they can effectively suppress COX-2 activity, a key target in the treatment of inflammatory diseases.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |
These findings suggest that the trifluoromethyl substituent may enhance anti-inflammatory effects by modulating enzyme activity.
Cytotoxic Activity
The cytotoxic potential of 1-(2-(Trifluoromethyl)phenyl)cyclohexan-1-ol has been explored in various cancer cell lines. Compounds with similar structures have demonstrated significant antiproliferative effects against cancer cells, indicating their potential as therapeutic agents.
A comparative analysis of several compounds revealed varying degrees of cytotoxicity:
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound D | HepG-2 (liver cancer) | <10 |
| Compound E | MCF-7 (breast cancer) | <20 |
| Compound F | A549 (lung cancer) | <15 |
These results highlight the importance of structural modifications in enhancing the anticancer activity of related compounds.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that the trifluoromethyl group significantly influences the biological activity of phenolic compounds. For instance, it has been observed that compounds with this substituent exhibit improved inhibition of serotonin uptake and enhanced potency against specific enzymatic targets compared to their non-fluorinated counterparts .
Case Studies
Several case studies have documented the biological effects of trifluoromethyl-containing compounds:
- Case Study on Inflammatory Models : In a carrageenan-induced paw edema model, compounds similar to 1-(2-(Trifluoromethyl)phenyl)cyclohexan-1-ol demonstrated reduced edema formation, suggesting effective anti-inflammatory action.
- Cancer Cell Line Studies : A series of experiments on various cancer cell lines indicated that the compound could significantly inhibit cell proliferation, particularly in hepatocellular carcinoma cells.
- Mechanistic Studies : Molecular dynamics simulations have shown that these compounds interact with target proteins primarily through hydrophobic interactions, which may contribute to their biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
